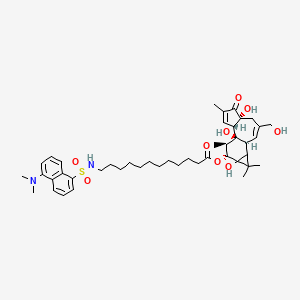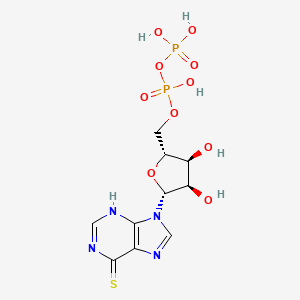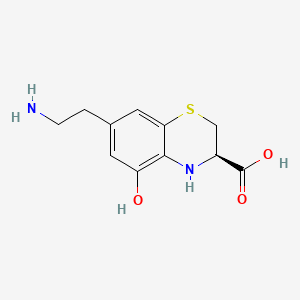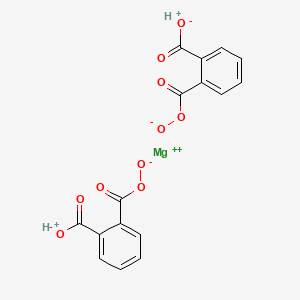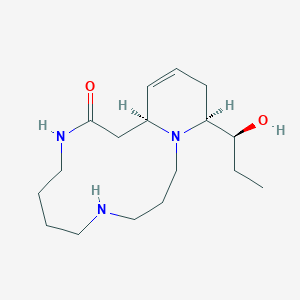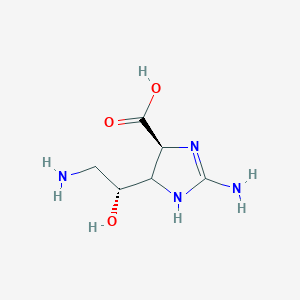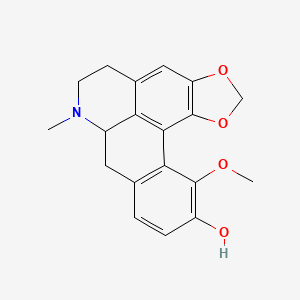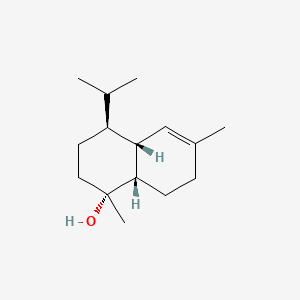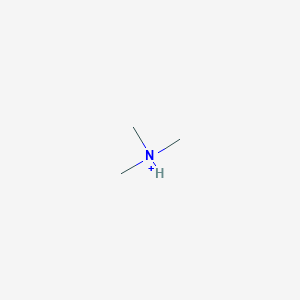
Trimethylammonium
Overview
Description
Trimethylammonium is an ammonium ion that is the conjugate acid of trimethylamine, obtained via protonation of the nitrogen; major species at pH 7.3. It has a role as a human xenobiotic metabolite. It is a conjugate acid of a trimethylamine.
Scientific Research Applications
Redox Flow Batteries : Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl chlorid (TMA-TEMPO) is explored in aqueous organic redox flow batteries, showing a straightforward synthesis, reliable electrochemistry, fast kinetics, and high cycling stability (Schubert et al., 2022).
Peptide Ligation Catalysis : Trimethylammonium functionalized gold nanoparticles are used as templates for the assembly of peptide fragments and their subsequent ligation, demonstrating the role of organically tailored nanoparticles in catalyzing bond-forming reactions (Fillon et al., 2007).
Plant Growth Substances : (2-Chloroethyl) trimethylammonium chloride and related compounds are studied as plant growth substances. They exhibit characteristics like shorter and thicker stems in plants, with growth patterns opposite to those produced by gibberellin (Tolbert, 1960).
Protolysis Reactions Study : Di- and trimethylammonium ions' protolysis reactions in aqueous solution have been analyzed using nuclear magnetic resonance, providing insights into the reaction mechanisms and kinetics (Loewenstein & Meiboom, 1957).
Receptor Proteolipid Study : A trimethylammonium derivative is synthesized and used as a fluorescent probe for the study of receptor proteolipid, offering a method to accurately and rapidly titrate the proteolipid with the cholinergic fluorescent probe (Weber et al., 1971).
Electrochemical Double-Layer Capacitors : Trimethylammonium tetrafluoroborate is investigated for use in electrochemical double-layer capacitors, demonstrating good capacity retention and higher ionic mobility, impacting rate capability (Lee et al., 2022).
Anion Exchange Membranes : Trimethylammonium-containing polynorbornene is synthesized for study as an anion exchange membrane (AEM) in solid-state alkaline fuel cells, targeting high OH− conductivity and good electrochemical stability (Price et al., 2017).
Electrochemical Sensing of Anions : The (ferrocenylmethyl)trimethylammonium cation is used to electrochemically sense dihydrogen phosphate and ATP anions in organic electrolytes, showcasing its utility in amperometric titration (Reynes et al., 2002).
Hydroxide Degradation Pathways : A study on the degradation pathways of substituted trimethylammonium cations using density functional theory calculations provides insights into their durability and potential tethering strategies in alkyl and aromatic tethers (Long et al., 2012).
Lyotropic Nematic Phase in Liquid Crystals : Trimethylammonium chloride (DTAC) is used in a binary mixture with Glacial acetic acid (GAA) to exhibit lyotropic micellar nematic phase, SmA, and SmG phases in liquid crystals (Govindaiah et al., 2015).
properties
Product Name |
Trimethylammonium |
|---|---|
Molecular Formula |
C3H10N+ |
Molecular Weight |
60.12 g/mol |
IUPAC Name |
trimethylazanium |
InChI |
InChI=1S/C3H9N/c1-4(2)3/h1-3H3/p+1 |
InChI Key |
GETQZCLCWQTVFV-UHFFFAOYSA-O |
Canonical SMILES |
C[NH+](C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

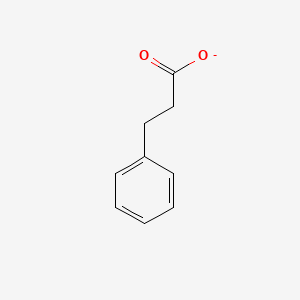
![2-[[2-(4-Ethoxy-3-methoxyphenyl)-4-thiazolyl]methylthio]-5-methyl-1,3,4-thiadiazole](/img/structure/B1229126.png)
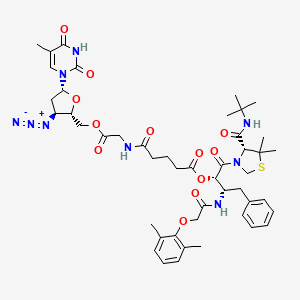
![2-Phenyl-[1,2]selenazolo[5,4-b]pyridin-3-one](/img/structure/B1229129.png)
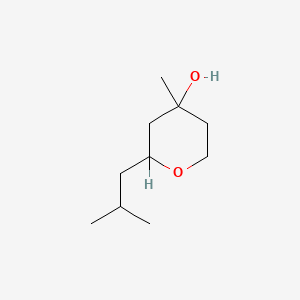
![(1R,3R,5S,8S,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1229134.png)
